molecular formula C9H12ClN B1619122 Quinoline, 1,2,3,4-tetrahydro-, hydrochloride CAS No. 2739-17-5

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B1619122
CAS No.: 2739-17-5
M. Wt: 169.65 g/mol
InChI Key: ABFWVMFZVUBVKR-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. The hydrochloride form enhances its solubility in water, making it more suitable for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of quinoline. One common method is the catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields 1,2,3,4-tetrahydroquinoline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The resulting 1,2,3,4-tetrahydroquinoline is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to quinoline using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of decahydroquinoline.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinoline.

    Reduction: Decahydroquinoline.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal research compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWVMFZVUBVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334315
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-17-5
Record name NSC243813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By operating under the same conditions, but substituting 132 mg of 2,6-lutidine hydrochloride, 165 mg of quinoline hydrochloride and, respectively, 169 mg of 1,2,3,4-tetrahydroquinoline hydrochloride for pyridine hydrochloride, there is obtained 600 mg (25%) 560 mg (24%) and, respectively, 780 mg (33%) of pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 2
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 3
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 4
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 5
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 6
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

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